

Check Availability & Pricing

Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025



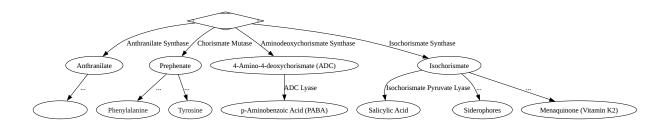
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in mammals, making the enzymes involved in chorismate metabolism attractive targets for the development of novel antimicrobial agents and herbicides.[2][3] This technical guide provides a comprehensive overview of the role of chorismic acid as a precursor, detailing the enzymatic transformations it undergoes, the kinetics of these reactions, and the experimental protocols for their study.

The Shikimate Pathway: A Synopsis

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate.[4] This pathway consists of seven enzymatic reactions catalyzed by six enzymes in many plants, and seven monofunctional enzymes in bacteria.[4][5] Chorismate represents the final product of this common pathway and serves as the substrate for three distinct enzymatic branches leading to the synthesis of tryptophan, and phenylalanine and tyrosine.[5][6]





Click to download full resolution via product page

Figure 1: The Shikimate Pathway leading to Chorismate.

Enzymatic Conversion of Chorismate

Chorismate stands at a critical metabolic juncture, where its fate is determined by a group of enzymes that catalyze distinct transformations, leading to a variety of essential aromatic compounds.

Anthranilate Synthase (AS)

Anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis.[7] It converts chorismate and glutamine into anthranilate, pyruvate, and glutamate.[7] In many bacteria, AS is a heterotetrameric complex composed of two subunits, TrpE and TrpG.[8] The TrpG subunit possesses glutaminase activity, hydrolyzing glutamine to provide ammonia, which is then channeled to the TrpE subunit where it reacts with chorismate.[9]

Chorismate Mutase (CM)

Chorismate mutase (CM) catalyzes the Claisen rearrangement of chorismate to prephenate, the precursor for phenylalanine and tyrosine biosynthesis.[1] This enzyme is a key regulatory point in the pathway and is often subject to feedback inhibition by phenylalanine and tyrosine, and activation by tryptophan.[10]

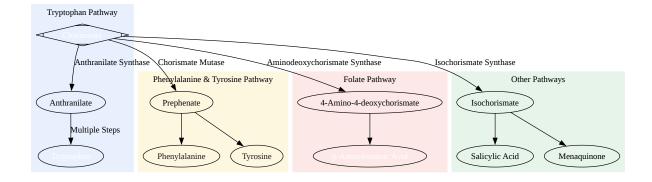


Isochorismate Synthase (ICS)

Isochorismate synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[6] [11] Isochorismate is a precursor for the biosynthesis of menaquinone (vitamin K2), siderophores, and salicylic acid in various organisms.[6]

Aminodeoxychorismate Synthase (ADCS)

Aminodeoxychorismate synthase (ADCS) catalyzes the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate.[12][13] ADC is a precursor for the biosynthesis of p-aminobenzoic acid (PABA), a key component of folate.[14] Similar to AS, ADCS in E. coli is a complex of two subunits, PabA (glutaminase) and PabB (synthase).[14]



Click to download full resolution via product page

Figure 2: Enzymatic fates of the branch-point metabolite Chorismate.

Quantitative Data on Chorismate-Utilizing Enzymes



Foundational & Exploratory

Check Availability & Pricing

The kinetic parameters of enzymes that metabolize chorismate are crucial for understanding the flux through these metabolic pathways and for the design of specific inhibitors.



Enzyme	Organism	Substrate (s)	K_m_ (μM)	k_cat_ (s ⁻¹)	V_max_	Referenc e
Anthranilat e Synthase	Bacillus alvei	Chorismate	125	-	-	[15]
L- Glutamine	550	-	-	[15]		
Sulfolobus solfataricus	Chorismate	0.9	0.14	-	[8]	
L- Glutamine	21	-	-	[8]		_
Chorismate Mutase	Solanum tuberosum	Chorismate	188 (sigmoidal)	-	-	[10]
Chorismate (+Trp)	45	-	-	[10]		
Isochorism ate Synthase 1 (ICS1)	Arabidopsi s thaliana	Chorismate	34.3 ± 3.7	0.64 ± 0.03	63.5 ± 2.4 nM s ⁻¹	[4]
Isochorism ate Synthase 2 (ICS2)	Arabidopsi s thaliana	Chorismate	28.8 ± 6.9	0.28 ± 0.02	28.3 ± 2.0 nM s ⁻¹	[4]
Aminodeox ychorismat e Synthase (PabB)	Escherichi a coli	Chorismate (Gln- dependent)	4.8 ± 0.6	-	-	[16]
Glutamine	160 ± 20	-	-	[16]		
Chorismate (NH ₃ - dependent)	5.2 ± 0.7	-	-	[16]	-	

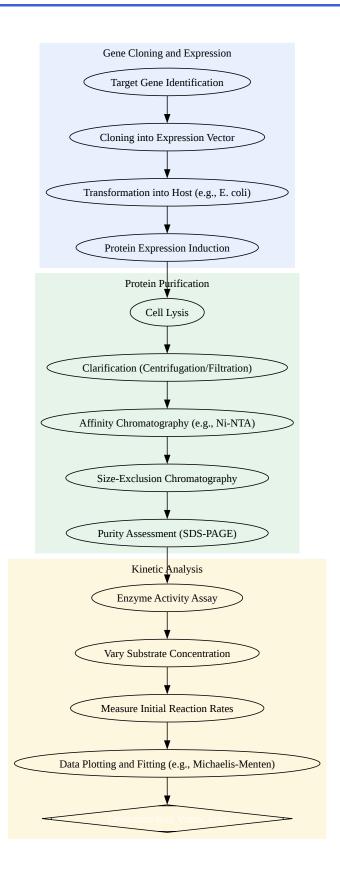


Ammonia 1300 ± 200 - - [16]

Experimental Protocols General Workflow for Enzyme Characterization

The characterization of a chorismate-utilizing enzyme typically follows a structured workflow, from gene cloning to kinetic analysis.





Click to download full resolution via product page

Figure 3: General workflow for recombinant enzyme characterization.



Detailed Methodologies

1. Expression and Purification of Recombinant His-tagged Chorismate-Utilizing Enzymes

This protocol describes the general steps for producing and purifying a recombinant enzyme with a polyhistidine tag from E. coli.

- Gene Cloning and Expression Vector: The gene encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or Cterminal His-tag sequence.
- Transformation and Culture Growth: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.
- Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
- Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is
 resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole,
 and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization. The
 lysate is then clarified by centrifugation to remove cell debris.
- Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.

Foundational & Exploratory





 Purity Assessment and Concentration: The purity of the protein is assessed by SDS-PAGE.
 The concentration of the purified protein is determined using a protein assay such as the Bradford or BCA assay.

2. Enzyme Activity Assays

The activity of chorismate-utilizing enzymes can be monitored using various spectrophotometric or fluorometric methods.

- Chorismate Mutase Assay: The activity of chorismate mutase can be continuously monitored by observing the decrease in absorbance at 274 nm as chorismate is converted to prephenate. The reaction mixture typically contains 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and varying concentrations of chorismate. The reaction is initiated by the addition of the enzyme.[17]
- Isochorismate Synthase Coupled Assay: The activity of isochorismate synthase can be measured using a coupled assay. Isochorismate produced by ICS is converted to the fluorescent product salicylic acid by the addition of an isochorismate pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa). The formation of salicylic acid can be monitored by fluorescence (excitation at ~305 nm, emission at ~420 nm).[4] The reaction mixture typically contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, chorismate, the coupling enzyme, and the ICS enzyme.
- Anthranilate Synthase Assay: The formation of anthranilate can be monitored by its
 fluorescence (excitation at ~325 nm, emission at ~400 nm). The reaction mixture contains
 buffer, MgCl₂, glutamine (or ammonia), chorismate, and the enzyme.[18]
- Aminodeoxychorismate Synthase Coupled Assay: The activity of ADCS can be measured in a coupled reaction with ADC lyase, which converts ADC to p-aminobenzoic acid (PABA). The formation of PABA can be monitored spectrophotometrically.[16]
- 3. Determination of Kinetic Parameters (K m and V max)
- Experimental Setup: A series of enzyme assays are performed with a fixed concentration of
 the enzyme and varying concentrations of the substrate (chorismate). For enzymes with two
 substrates, the concentration of one substrate is varied while the other is held constant at a
 saturating concentration.



- Measurement of Initial Rates: The initial velocity (v₀) of the reaction is determined for each substrate concentration by measuring the rate of product formation or substrate depletion during the initial linear phase of the reaction.
- Data Analysis: The initial rates (v₀) are plotted against the corresponding substrate concentrations ([S]). The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ and V_max_.
 Alternatively, the data can be linearized using plots such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]).[19]
- Calculation of k_cat_: The turnover number (k_cat_) is calculated using the equation: k_cat_
 = V_max_ / [E]t, where [E]t is the total enzyme concentration used in the assay.

Conclusion

Chorismic acid is a cornerstone of aromatic amino acid biosynthesis, representing a critical branch point that directs carbon flux towards the synthesis of essential metabolites. The enzymes that utilize chorismate are not only fundamentally important for the organisms that possess them but also present significant opportunities for the development of targeted therapeutics and herbicides. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is essential for advancing research in these fields. The provided data and protocols offer a solid foundation for scientists and researchers to explore the intricacies of this vital metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]

Foundational & Exploratory





- 3. Unraveling the structure and mechanism of the MST(ery) enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthranilate synthase Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Purification and characterization of an inducible aromatic amino acid-sensitive form of chorismate mutase from Solanum tuberosum L. tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isochorismate synthase Wikipedia [en.wikipedia.org]
- 12. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminodeoxychorismate synthase Wikipedia [en.wikipedia.org]
- 14. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiological and Kinetic Studies with Anthranilate Synthetase of Bacillus alvei PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 19. Untitled Document [ucl.ac.uk]
- To cite this document: BenchChem. [Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3271858#chorismic-acid-as-a-precursor-to-aromatic-amino-acids]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com